(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Overview
Description
“(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” is a compound with the CAS Number: 40847-07-2 and a molecular weight of 220.74 .
Molecular Structure Analysis
The IUPAC name of the compound is “(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride” and its InChI code is "1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1" .Scientific Research Applications
Antiviral Research
- Title : Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection
- Key Finding : Continuous small droplet aerosols of this compound significantly protected cotton rats from pulmonary respiratory syncytial virus (RSV) infection when administered one day prior to or after virus inoculation. The study also indicated substantial antiviral activity and favorable plasma kinetics and tissue distribution (Wyde et al., 2003).
- Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
- Key Finding : The pyrrolidine ring, present in this compound, is noted for its significant role in medicinal chemistry, offering a structure conducive to diverse pharmacological properties and aiding in drug design due to stereogenicity and spatial orientation of substituents (Petri et al., 2021).
- Title : Presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diet, but not of inpatients receiving parenteral alimentation
- Key Finding : This research provides insight into the presence and role of heterocyclic amines, including those structurally related to (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride, in the human diet and potential carcinogenicity (Ushiyama et al., 1991).
- Title : Methylene-linked liquid crystal dimers and the twist-bend nematic phase
- Key Finding : Research on compounds with a similar molecular structure focuses on the properties of liquid crystal dimers and their phases, which can be crucial for understanding the material science applications of related compounds (Henderson & Imrie, 2011).
properties
IUPAC Name |
(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCMAPTZNATFLR-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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